molecular formula C15H13N3O B11865301 1-Methyl-4-(phenylamino)quinazolin-2(1h)-one CAS No. 92554-69-3

1-Methyl-4-(phenylamino)quinazolin-2(1h)-one

Cat. No.: B11865301
CAS No.: 92554-69-3
M. Wt: 251.28 g/mol
InChI Key: BKVLKRPRBBFATP-UHFFFAOYSA-N
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Description

1-Methyl-4-(phenylamino)quinazolin-2(1h)-one is an organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a phenylamino group at the 4-position and a methyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(phenylamino)quinazolin-2(1h)-one typically involves the following steps:

    Starting Materials: The synthesis begins with anthranilic acid and formamide.

    Cyclization: Anthranilic acid reacts with formamide under acidic conditions to form quinazolin-2(1h)-one.

    N-Methylation: The quinazolin-2(1h)-one is then methylated at the nitrogen atom using methyl iodide in the presence of a base such as potassium carbonate.

    Amination: Finally, the methylated quinazolinone undergoes nucleophilic substitution with aniline to introduce the phenylamino group at the 4-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(phenylamino)quinazolin-2(1h)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolin-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone.

    Substitution: The phenylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.

Major Products

    Oxidation: Quinazolin-2,4-dione derivatives.

    Reduction: Dihydroquinazolinone.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

1-Methyl-4-(phenylamino)quinazolin-2(1h)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(phenylamino)quinazolin-2(1h)-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-2-amine: Shares the quinazolinone core but lacks the phenylamino and methyl groups.

    N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine: Contains additional substituents on the quinazolinone core.

    6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine: Features a piperazine ring instead of the phenylamino group.

Uniqueness

1-Methyl-4-(phenylamino)quinazolin-2(1h)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylamino group enhances its potential as an enzyme inhibitor, while the methyl group at the 1-position influences its reactivity and stability.

Properties

CAS No.

92554-69-3

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

4-anilino-1-methylquinazolin-2-one

InChI

InChI=1S/C15H13N3O/c1-18-13-10-6-5-9-12(13)14(17-15(18)19)16-11-7-3-2-4-8-11/h2-10H,1H3,(H,16,17,19)

InChI Key

BKVLKRPRBBFATP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=NC1=O)NC3=CC=CC=C3

Origin of Product

United States

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